molecular formula C7H12N2O2 B13110369 Methyl 6-methyl-1,2,3,6-tetrahydropyridazine-3-carboxylate CAS No. 90048-21-8

Methyl 6-methyl-1,2,3,6-tetrahydropyridazine-3-carboxylate

Cat. No.: B13110369
CAS No.: 90048-21-8
M. Wt: 156.18 g/mol
InChI Key: DOUZWNKKGIIYTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-methyl-1,2,3,6-tetrahydropyridazine-3-carboxylate is a heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methyl-1,2,3,6-tetrahydropyridazine-3-carboxylate typically involves the cycloaddition of alkoxyallenes and 1,2-diaza-1,3-dienes. This reaction is carried out under controlled conditions to ensure high yield and purity . The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the cycloaddition process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process is monitored to maintain consistent quality and yield, and the product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-1,2,3,6-tetrahydropyridazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form different tetrahydropyridazine derivatives.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the substitution reaction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

Methyl 6-methyl-1,2,3,6-tetrahydropyridazine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-methyl-1,2,3,6-tetrahydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-methyl-1,2,3,6-tetrahydropyridazine-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methyl group at the 6-position and the carboxylate ester functionality make it a versatile compound for various synthetic and research applications.

Biological Activity

Methyl 6-methyl-1,2,3,6-tetrahydropyridazine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological effects, mechanisms of action, and therapeutic potential of this compound based on available research findings.

Chemical Structure and Properties

  • Chemical Formula : C7_7H12_{12}N2_2O2_2
  • Molecular Weight : 156.18 g/mol
  • CAS Number : 344596-94-7

The structure of this compound features a tetrahydropyridazine ring which is significant for its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound has been linked to several mechanisms:

  • Enzyme Inhibition : Studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
  • Antioxidant Activity : The compound exhibits antioxidant properties, which help in reducing oxidative stress within cells. This is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS) .
  • Neuroprotective Effects : Research indicates that this compound can provide neuroprotective effects by modulating pathways associated with neuronal survival and apoptosis. This suggests its potential use in neurodegenerative diseases .

Research Findings and Case Studies

Recent studies have highlighted various aspects of the biological activity of this compound:

Table 1: Summary of Biological Activities

Biological ActivityMechanismReference
AChE InhibitionEnhances cholinergic signaling
Antioxidant PropertiesReduces oxidative stress
NeuroprotectionModulates neuronal survival pathways

Case Studies

  • Alzheimer's Disease Model : In a study involving animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive functions and reduced amyloid plaque formation. The compound's ability to inhibit AChE was considered a significant factor in these improvements .
  • Oxidative Stress Models : In vitro studies demonstrated that the compound effectively scavenged free radicals and reduced lipid peroxidation in neuronal cell cultures exposed to oxidative stress conditions. This highlights its potential as a therapeutic agent for conditions characterized by oxidative damage .

Properties

CAS No.

90048-21-8

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

methyl 6-methyl-1,2,3,6-tetrahydropyridazine-3-carboxylate

InChI

InChI=1S/C7H12N2O2/c1-5-3-4-6(9-8-5)7(10)11-2/h3-6,8-9H,1-2H3

InChI Key

DOUZWNKKGIIYTP-UHFFFAOYSA-N

Canonical SMILES

CC1C=CC(NN1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.